molecular formula C13H17N3OS B7518412 N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

Katalognummer B7518412
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: VWRYYXKUKIVDSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key enzyme involved in the signaling pathway of B cell receptor (BCR) and plays a critical role in the development and survival of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide binds to the active site of BTK and irreversibly inhibits its activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B cells in vitro and in vivo. Additionally, this compound has been shown to decrease the levels of various cytokines and chemokines that are involved in the recruitment and activation of immune cells in the tumor microenvironment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has several advantages as a research tool, including its potency and specificity for BTK, its irreversible inhibition of BTK activity, and its ability to inhibit downstream signaling pathways. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another area of interest is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. Additionally, further studies are needed to better understand the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesemethoden

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-cyanothiophene-2-carboxylic acid with 4-methylpiperidine to form the corresponding amide. The amide is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in CLL and NHL xenograft models.

Eigenschaften

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-10-2-5-16(6-3-10)9-12(17)15-13-11(8-14)4-7-18-13/h4,7,10H,2-3,5-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYYXKUKIVDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.